(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Catalog No.
S13496569
CAS No.
M.F
C15H20BrNO4
M. Wt
358.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amin...

Product Name

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

IUPAC Name

(2S)-2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

RWFDAYQTXHFBKT-NSHDSACASA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)Br)C(=O)O

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound characterized by its unique structural features, including a bromobenzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a propanoic acid moiety. Its molecular formula is C15H20BrNO4, and it has a molecular weight of 358.23 g/mol. This compound serves as an important intermediate in organic synthesis and medicinal chemistry due to its ability to facilitate the preparation of various biologically active molecules .

The chemical behavior of (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is influenced by its functional groups:

  • Amine Protection: The amine group can be protected using tert-butyl chloroformate, leading to the formation of the Boc-protected amine, which is crucial for subsequent reactions.
  • Acid-Base Reactions: The carboxylic acid moiety allows for acid-base reactions, enabling the formation of salts or esters.
  • Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, which can be exploited for further functionalization of the compound .

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid exhibits promising biological activities. Its structural characteristics enable it to mimic natural substrates in biochemical assays, making it valuable for studying enzyme-substrate interactions and protein-ligand binding. Preliminary studies suggest that derivatives of this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities.

The synthesis of (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically follows these steps:

  • Starting Materials: Use commercially available starting materials such as (S)-2-amino-3-(4-bromobenzyl)propanoic acid and tert-butyl chloroformate.
  • Protection of the Amine Group: React the amine group with tert-butyl chloroformate in the presence of a base like triethylamine to form the Boc-protected amine.
  • Purification: Purify the resultant product through recrystallization or column chromatography to isolate (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid .

This compound finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Medicinal Chemistry: It is explored for developing pharmaceutical agents due to its potential therapeutic properties.
  • Biochemical Research: Utilized in studying enzyme kinetics and protein interactions.

Interaction studies involving (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid focus on its binding affinities with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can form hydrogen bonds. These interactions are vital for understanding how this compound and its derivatives can influence biological pathways and therapeutic outcomes.

Several compounds share structural similarities with (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
(R)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acidSimilar bromobenzyl and Boc groups; differs in chiralityEnantiomer with potential differing biological activity
(S)-3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acidContains a bromophenyl group instead of bromobenzylDifferent aromatic substitution may affect reactivity
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acidLacks bromine substituent; contains benzyl insteadAbsence of halogen may lead to different interaction profiles

These comparisons illustrate that while (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid shares features with other compounds, its specific structural elements confer unique properties that are essential for its applications in research and development.

The compound features a phenylalanine backbone modified at the para position of the phenyl ring with a bromine atom and at the amino group with a Boc protecting group. Its systematic IUPAC name is (2S)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid, reflecting its stereochemistry (S-configuration), functional groups, and substituents.

Key Structural Attributes:

  • Molecular Formula: $$ \text{C}{14}\text{H}{18}\text{Br}\text{NO}_{4} $$
  • Molecular Weight: 344.21 g/mol.
  • Stereochemistry: The chiral center at the second carbon ensures enantioselective interactions in biological systems.

Table 1: Physical and Chemical Properties

PropertyValueSource
Melting Point117–121°C (D-enantiomer); 118°C (S-enantiomer)
Specific Rotation ($$[\alpha]$$)$$-14^\circ$$ (D-enantiomer, $$c=1$$, MeOH); $$+14^\circ$$ (S-enantiomer inferred)
SolubilitySoluble in methanol, DMSO, chloroform

The Boc group ($$ \text{(CH}3\text{)}3\text{COCONH} $$) protects the amino group during synthetic procedures, while the bromine atom enables further functionalization via cross-coupling reactions.

Historical Context in Chiral Amino Acid Derivative Synthesis

The development of Boc-protected amino acids in the mid-20th century revolutionized peptide synthesis. Introduced as an acid-labile alternative to carbobenzoxy (Cbz) groups, the Boc group allowed sequential deprotection in solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield in the 1960s. Brominated aromatic amino acids, such as this compound, emerged later to facilitate site-specific modifications via transition metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings).

Milestones in Synthesis:

  • 1950s–1960s: Adoption of Boc groups for stepwise peptide assembly.
  • 1980s–1990s: Integration of halogenated amino acids for diversification of peptide side chains.
  • 2000s–Present: Use in combinatorial chemistry for drug discovery.

Role in Modern Organic Chemistry and Peptide Research

This compound addresses two critical challenges in synthetic chemistry: stereochemical control and functional group compatibility. Its applications span multiple domains:

Peptide Synthesis

As a Boc-protected derivative, it enables the synthesis of peptides with brominated aromatic residues, which are valuable for:

  • Post-synthetic modifications: Bromine serves as a handle for palladium-catalyzed cross-couplings to introduce bioconjugates (e.g., fluorescent tags or therapeutic agents).
  • Structural studies: Bromine’s heavy atom properties aid in X-ray crystallography of peptide complexes.

Table 2: Applications in Peptide Engineering

ApplicationPurposeReference
BioconjugationAttaching drugs to targeting peptides
Protein engineeringEnhancing thermal stability
Neuropeptide analogsModulating receptor binding

Drug Development

The bromine atom enhances molecular interactions in drug candidates:

  • Kinase inhibitors: Brominated phenylalanine residues improve binding to hydrophobic pockets.
  • Anticancer peptides: Bromine enables conjugation with cytotoxic agents via click chemistry.

Organic Synthesis

  • Chiral building blocks: The S-configuration directs asymmetric synthesis of natural products.
  • Protecting group strategies: Boc deprotection with trifluoroacetic acid (TFA) allows orthogonal reactivity in multi-step syntheses.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

357.05757 g/mol

Monoisotopic Mass

357.05757 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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